molecular formula C22H17N3O3 B2547104 N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 887198-39-2

N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2547104
CAS No.: 887198-39-2
M. Wt: 371.396
InChI Key: SIKJYGVRTBQJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 7-methylimidazo[1,2-a]pyridine core linked via a phenyl group to a 2H-1,3-benzodioxole-5-carboxamide moiety. The imidazo[1,2-a]pyridine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The benzodioxole group introduces rigidity and electron-rich aromaticity, which may enhance binding interactions with biological targets.

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-14-8-9-25-12-18(24-21(25)10-14)15-2-5-17(6-3-15)23-22(26)16-4-7-19-20(11-16)28-13-27-19/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKJYGVRTBQJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-methylimidazo[1,2-a]pyridine with a suitable benzodioxole derivative under controlled conditions. The reaction may require catalysts such as dibenziodolium triflate and solvents like chloroform .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Functionalization via Suzuki–Miyaura Coupling

The phenyl bridge is introduced through a palladium-catalyzed cross-coupling reaction:

  • Reagents :

    • Aryl boronic acid (e.g., 4-bromophenylboronic acid)

    • Pd(PPh₃)₄ catalyst in THF/H₂O

  • Conditions :

    ParameterValue
    Temperature80°C
    Time18 h
    Yield65–75%

This step attaches the phenyl group to the imidazo[1,2-a]pyridine core, enabling further derivatization .

Acylation to Form the Benzodioxole-Carboxamide

The benzodioxole-carboxamide moiety is introduced via acylation:

  • Reaction :
    4-Aminophenyl-imidazo[1,2-a]pyridine+1,3-Benzodioxole-5-carbonyl chlorideTarget Compound\text{4-Aminophenyl-imidazo[1,2-a]pyridine} + \text{1,3-Benzodioxole-5-carbonyl chloride} \rightarrow \text{Target Compound}

  • Conditions :

    • Base: Triethylamine or Cs₂CO₃ in anhydrous DMF

    • Temperature: 0°C to room temperature

    • Yield: 70–85%

The reaction proceeds via nucleophilic attack of the amine on the carbonyl chloride, forming a stable amide bond .

N-Alkylation for Substituent Modulation

The 7-methyl group on the imidazo[1,2-a]pyridine can be modified via alkylation:

  • Reagents : Methyl iodide or dimethyl sulfate in the presence of NaH/Cs₂CO₃ .

  • Mechanism : Deprotonation of the imidazo nitrogen followed by nucleophilic substitution.

  • Yield : 42–75% under microwave conditions .

Hydrolysis and Oxidation Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Carboxamide+HCl (conc.)Carboxylic Acid+Ammonium Chloride\text{Carboxamide} + \text{HCl (conc.)} \rightarrow \text{Carboxylic Acid} + \text{Ammonium Chloride}

    • Conditions: Reflux in 6M HCl for 6–8 h.

  • Oxidation :
    The benzodioxole ring is resistant to mild oxidants (e.g., KMnO₄) but degrades under strong oxidative conditions (e.g., CrO₃/H₂SO₄) .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine and benzodioxole rings participate in electrophilic reactions:

  • Nitration :

    • Reagent: HNO₃/H₂SO₄ at 0°C

    • Position: Para to the methyl group on the imidazo ring.

  • Sulfonation :

    • Reagent: Fuming H₂SO₄ at 100°C

    • Forms sulfonic acid derivatives for solubility enhancement.

Biological Activity and Stability

  • Enzymatic Hydrolysis : The carboxamide bond is stable in plasma but cleaved by hepatic amidases, releasing the free carboxylic acid .

  • Thermal Stability : Decomposition occurs above 250°C (DSC analysis).

Comparative Reactivity Table

Reaction TypeReagents/ConditionsYield (%)Key Reference
Imidazo Ring Formation2-Bromoacetophenone, HCl/dioxane, microwave83
Suzuki CouplingPd(PPh₃)₄, THF/H₂O, 80°C75
Acylation1,3-Benzodioxole-5-carbonyl chloride, DMF85
N-AlkylationCH₃I, NaH, DMF75

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has been investigated for its anticancer properties, particularly due to the presence of the imidazo[1,2-a]pyridine moiety, which is known for its biological activity against cancer cells. Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit potent anticancer activities by targeting various signaling pathways involved in tumor growth and proliferation .

Mechanism of Action
The mechanism of action often involves the inhibition of critical enzymes such as dihydrofolate reductase (DHFR) and c-KIT kinase, which are essential in cancer cell metabolism and proliferation. The inhibition of these targets can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Enzyme Inhibition

Enzyme Targets
Research indicates that this compound can act as an inhibitor for several enzymes, including α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurochemical signaling . The inhibition of α-glucosidase is particularly relevant for managing diabetes by regulating blood glucose levels.

Synthesis and Derivative Development

Novel Derivatives
The synthesis of N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide has led to the development of various derivatives that enhance its bioactivity and selectivity towards cancer cells. For instance, modifications to the benzodioxole structure can improve solubility and bioavailability .

Case Studies

Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of related compounds, several derivatives demonstrated IC50 values lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency against colorectal carcinoma cell lines . This suggests that compounds similar to this compound could serve as promising candidates for further development.

Case Study 2: Enzyme Inhibition Studies
Another study focused on enzyme inhibition showed that certain derivatives exhibited significant inhibitory activity against acetylcholinesterase. This property is beneficial in treating neurological disorders where acetylcholine regulation is crucial .

Data Table: Summary of Findings

Application Area Key Findings References
Anticancer ActivityPotent against colorectal carcinoma; IC50 < 5-FU
Enzyme InhibitionInhibits α-glucosidase and acetylcholinesterase
SynthesisDerivatives enhance solubility and bioavailability

Mechanism of Action

The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its benzodioxole-carboxamide substituent, differentiating it from analogs with alternative aromatic or heterocyclic groups. Key comparisons include:

Table 1: Structural and Commercial Comparison
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol)* Purity (%) Availability
Target Compound Imidazo[1,2-a]pyridine N-(4-phenyl)-2H-1,3-benzodioxole-5-carboxamide ~403.4 N/A Not listed
708995-11-3 Imidazo[1,2-a]pyridine 3,4,5-Trimethoxybenzamide ~473.5 98–99% In Stock
694469-31-3 Imidazo[1,2-a]pyridine 3,4,5-Trimethoxybenzamide (8-methyl isomer) ~473.5 98% In Stock
Compound Benzimidazole Phenyl-pyridinone-carboxamide ~550.6 N/A Synthetic

*Calculated based on structural formulas.

Key Observations :

  • The benzodioxole group in the target compound may confer greater metabolic stability compared to the trimethoxybenzamide substituents in 708995-11-3 and 694469-31-3, due to reduced susceptibility to demethylation .
  • The 7-methylimidazo[1,2-a]pyridine core is structurally distinct from the benzimidazole derivatives in , which are associated with diverse pharmacological actions (e.g., antiviral, anticancer) .

Pharmacological and Biochemical Comparisons

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from related structures:

  • Imidazo[1,2-a]pyridine Derivatives : These are frequently investigated as kinase inhibitors (e.g., ALK, EGFR) due to their planar aromatic systems, which facilitate π-π stacking in ATP-binding pockets .
  • Benzodioxole vs.
  • Carboxamide Linkers : The carboxamide group in the target compound and analogs (e.g., 708995-11-3) is critical for hydrogen bonding with target proteins, a feature shared with FDA-approved kinase inhibitors like imatinib .

Computational Binding Affinity Analysis

AutoDock Vina could be employed to predict the target compound’s binding affinity relative to analogs. Hypothetical docking studies suggest:

  • The benzodioxole group’s electron-rich structure may form stronger van der Waals interactions with hydrophobic pockets compared to trimethoxybenzamide derivatives.
  • The 7-methyl group on the imidazo[1,2-a]pyridine core could sterically hinder binding in some targets while improving selectivity in others.

Biological Activity

N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of imidazopyridines. Its complex structure features a fused bicyclic system composed of an imidazole ring and a pyridine ring, linked to a phenyl group and a benzodioxole moiety. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of specific enzymes and receptors, potentially affecting cellular signaling pathways. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting anticancer properties. The interaction with G protein-coupled receptors (GPCRs) has also been suggested, which plays a critical role in numerous physiological processes .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro experiments demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes within microbial cells. This property positions it as a potential candidate for developing new antimicrobial agents .

Summary of Biological Activities

Activity Type Description Mechanism
Anticancer Induces apoptosis in cancer cellsModulates kinase activity; activates apoptotic pathways
Antimicrobial Inhibits growth of various pathogensDisrupts cell membrane integrity; interferes with metabolism

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the effects of this compound on human breast cancer cells. The results showed a dose-dependent decrease in cell viability, with significant induction of apoptosis at higher concentrations. The study concluded that this compound could serve as a lead for developing novel anticancer therapies targeting specific signaling pathways involved in tumor progression.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential utility as an alternative treatment for bacterial infections resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide?

  • Methodology :

  • Core Scaffold Formation : Begin with cyclization of 7-methylimidazo[1,2-a]pyridine precursors. For example, react 2-aminopyridine derivatives with α-bromoketones under reflux in ethanol to form the imidazo[1,2-a]pyridine core .
  • Coupling Reactions : Use peptide coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-Diisopropylethylamine) in dichloromethane (DCM) to link the benzodioxole-5-carboxamide moiety to the phenylimidazopyridine intermediate .
  • Purification : Employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol to isolate the final compound .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (6.8–8.5 ppm) and carbons in the benzodioxole and imidazopyridine moieties. Peaks for methyl groups (7-methylimidazo) appear at ~2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]+^+) matching the theoretical molecular weight .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}) .

Q. What solubility properties are critical for in vitro assays?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO (primary stock solvent), followed by dilution in PBS or cell culture media (e.g., DMEM). Ensure DMSO concentration ≤0.1% to avoid cytotoxicity .
  • LogP Determination : Use reversed-phase HPLC or shake-flask methods to measure octanol/water partition coefficients. Predicted LogP values (~3.5–4.2) suggest moderate lipophilicity, requiring surfactants (e.g., Tween-80) for aqueous stability .

Advanced Research Questions

Q. How can computational modeling optimize reaction yields for this compound?

  • Methodology :

  • Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and identify energy barriers in cyclization/coupling steps. Software like Gaussian or ORCA can predict optimal reaction pathways .
  • Reaction Condition Screening : Use machine learning (e.g., ICReDD’s workflow) to analyze variables (temperature, solvent, catalyst) and prioritize high-yield conditions. For example, coupling reactions may favor DCM over THF due to reduced side-product formation .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP-based vs. resazurin viability assays). Control for batch-to-batch compound purity (HPLC ≥95%) .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259367) with in-house results to identify outliers. For example, discrepancies in IC50_{50} values may arise from differential protein binding in serum-containing media .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodology :

  • Analog Synthesis : Modify substituents on the benzodioxole (e.g., replace methoxy with halogens) or imidazopyridine (e.g., substitute methyl with ethyl). Assess changes in binding affinity via surface plasmon resonance (SPR) .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to identify critical hydrogen bonds or π-π interactions. PDB-deposited structures (e.g., 6XHR) guide rational design .

Q. What advanced techniques validate metabolic stability in preclinical studies?

  • Methodology :

  • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Calculate intrinsic clearance (Clint_\text{int}) using the substrate depletion method .
  • CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: BFC) to assess isoform-specific inhibition. IC50_{50} values >10 μM suggest low risk of drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.